molecular formula C18H19ClN4O2 B2416854 1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea CAS No. 2379988-89-1

1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea

Cat. No.: B2416854
CAS No.: 2379988-89-1
M. Wt: 358.83
InChI Key: SCJLZMYWIQNVFI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a benzoxazole moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzoxazole moiety, which can be derived from o-aminophenol and a suitable carboxylic acid derivative.

    Formation of Benzoxazole: The benzoxazole ring is formed through a cyclization reaction, often involving dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzoxazole derivative.

    Coupling with Chlorophenylmethyl Group: The final step involves coupling the benzoxazole derivative with a chlorophenylmethyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies exploring its effects on cellular processes, including its potential as an anticancer or antimicrobial agent.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways within cells, leading to changes in gene expression, protein synthesis, or metabolic processes.

    Biological Effects: The compound’s effects on cellular processes can result in therapeutic outcomes, such as the inhibition of cancer cell growth or the reduction of microbial infections.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]thiourea and 1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]carbamate share structural similarities.

    Uniqueness: The presence of the urea linkage and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.

    Comparative Analysis:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-23(2)11-16-15-9-14(7-8-17(15)25-22-16)21-18(24)20-10-12-3-5-13(19)6-4-12/h3-9H,10-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLZMYWIQNVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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